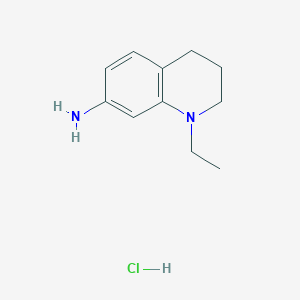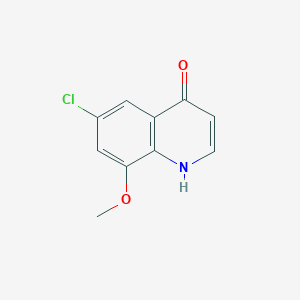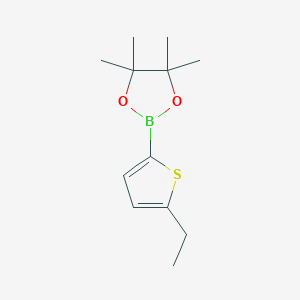
(2Z,2'Z)-3,3'-(1,4-phenylene)bis(2-methylacrylaldehyde)
Descripción general
Descripción
(2Z,2'Z)-3,3'-(1,4-phenylene)bis(2-methylacrylaldehyde), also known as PMMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PMMA is a type of polymer that is commonly used in the production of plastics, coatings, and adhesives. The compound has also been studied for its potential use in drug delivery systems and as a biosensor.
Aplicaciones Científicas De Investigación
Photophysical Properties and Applications
Research has focused on the synthesis and properties of photoluminescent 1,4-bis-(α-cyano-4-methoxystyryl)benzenes, which are highly photoluminescent phenylene vinylene oligomers. These compounds exhibit significant bathochromic shifts in their emission spectra, indicating potential applications in the field of photophysics and materials science for dye and sensor development (Lowe & Weder, 2002).
Synthesis and Optimization of Reaction Conditions
Researchers have also explored the rapid and catalyst-free synthesis of new bis(benzo[g]chromene) and bis(pyrano[3,2-c]chromene) derivatives. Using response surface methodology (RSM), they investigated the effects of reaction temperature and water content on product yields and reaction times, highlighting the optimization of reaction conditions with minimal experiments (Hosseini et al., 2019).
Construction of Metal-Organic Systems
Another area of research is the construction of copper metal–organic systems using flexible dicarboxylate ligands. These studies focus on how different conformations of the ligands and their functional substituents impact the formation of complex metal-organic structures (Dai et al., 2009).
Impact on Nonlinear Optical Properties
The impact of electron-withdrawing cyano groups on nonlinear optical properties has been investigated, specifically in donor-π-acceptor systems. These studies provide insights into how the position of acceptors affects linear and nonlinear optical properties, which is crucial for the development of optoelectronic materials (Kim et al., 2017).
Interplay of Weak Noncovalent Interactions
Research also includes the interplay of weak noncovalent interactions in conjugated positional isomers. Such studies offer valuable information on the stabilization of molecular structures and their optical properties, with potential applications in material science and molecular engineering (Udayakumar et al., 2019).
Propiedades
IUPAC Name |
(Z)-2-methyl-3-[4-[(Z)-2-methyl-3-oxoprop-1-enyl]phenyl]prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-11(9-15)7-13-3-5-14(6-4-13)8-12(2)10-16/h3-10H,1-2H3/b11-7-,12-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJMNYLBIZPTKE-OXAWKVHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)C=C(C)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=C(C=C1)/C=C(\C=O)/C)/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z,2'Z)-3,3'-(1,4-phenylene)bis(2-methylacrylaldehyde) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(4-Amino-benzylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1440200.png)






![tert-butyl 4-[(dibenzylamino)methyl]-4-hydroxytetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1440208.png)




